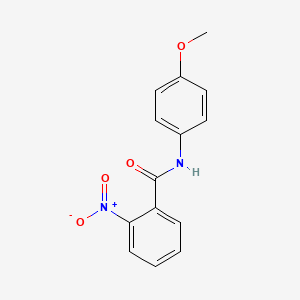

N-(4-methoxyphenyl)-2-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-20-11-8-6-10(7-9-11)15-14(17)12-4-2-3-5-13(12)16(18)19/h2-9H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVSYDFJORQSOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355017 | |

| Record name | N-(4-methoxyphenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22979-83-5 | |

| Record name | N-(4-methoxyphenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: Synthesis of N-(4-methoxyphenyl)-2-nitrobenzamide from 2-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of N-(4-methoxyphenyl)-2-nitrobenzamide, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind each experimental choice, thereby empowering the end-user to not only replicate the synthesis but also to troubleshoot and adapt it as needed.

Introduction: The Significance of the Amide Bond

The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic and medicinal chemistry.[1][2] The resulting amide linkage is a ubiquitous feature in a vast array of bioactive molecules, including peptides, natural products, and synthetic pharmaceuticals. The synthesis of this compound from 2-nitrobenzoic acid and p-anisidine serves as an excellent case study in modern amide bond formation, highlighting the necessity for efficient and selective coupling methods to unite a carboxylic acid and an amine.

The target molecule itself is a valuable precursor. The ortho-nitro group can be readily reduced to an amine, which can then participate in subsequent cyclization reactions to form heterocyclic scaffolds of medicinal interest. The methoxy-substituted phenyl ring also offers a handle for further functionalization, making this a versatile building block in drug discovery programs.

Mechanistic Considerations: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide is generally a difficult transformation because the basic amine tends to deprotonate the carboxylic acid, forming a highly unreactive carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species.[4] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.

Several classes of reagents can be employed for this activation. For the synthesis of this compound, a common and effective approach involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).[1][5]

The generally accepted mechanism proceeds as follows:

-

O-Acylisourea Formation: The carboxylic acid (2-nitrobenzoic acid) adds to the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate.[3][4]

-

Nucleophilic Attack by HOBt: HOBt then reacts with the O-acylisourea to form an activated benzotriazolyl ester. This step is crucial as it prevents the formation of a stable N-acylurea byproduct and minimizes racemization if chiral substrates are used.[5][6]

-

Aminolysis: The amine (p-anisidine) then attacks the activated ester, leading to the formation of the desired amide product, this compound, and regenerating HOBt. The urea byproduct (dicyclohexylurea, DCU, in the case of DCC) is largely insoluble in many organic solvents and can be easily removed by filtration.[5]

Caption: Mechanism of DCC/HOBt mediated amide bond formation.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a laboratory-scale synthesis and can be scaled with appropriate modifications.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity | Supplier |

| 2-Nitrobenzoic Acid | 167.12 | 1.67 g | 10.0 | >99% | Sigma-Aldrich |

| p-Anisidine | 123.15 | 1.23 g | 10.0 | >99% | Acros Organics |

| DCC | 206.33 | 2.27 g | 11.0 | >99% | TCI |

| HOBt | 135.12 | 1.49 g | 11.0 | >99% | Alfa Aesar |

| Dichloromethane (DCM) | - | 100 mL | - | Anhydrous | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - | Saturated aq. | - |

| Brine | - | - | - | Saturated aq. | - |

| Magnesium Sulfate (MgSO₄) | 120.37 | - | - | Anhydrous | - |

Equipment

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Setup and Execution

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrobenzoic acid (1.67 g, 10.0 mmol) and p-anisidine (1.23 g, 10.0 mmol). Dissolve the solids in 100 mL of anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0 °C. Causality: Cooling is essential to control the initial exothermic reaction upon addition of the coupling agent and to minimize potential side reactions.

-

Addition of Reagents: To the cooled solution, add 1-hydroxybenzotriazole (HOBt) (1.49 g, 11.0 mmol, 1.1 eq) and N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 eq).

-

Reaction Progression: After the addition of the reagents, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (12-16 hours). A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

-

Work-up: Filtration: After the reaction is complete (monitored by TLC), filter the reaction mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM (2 x 10 mL) to recover any entrained product.

-

Work-up: Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, and then with 50 mL of brine. Causality: The NaHCO₃ wash removes any unreacted 2-nitrobenzoic acid and HOBt, while the brine wash helps to remove any remaining water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: To assess purity.

Trustworthiness: A Self-Validating System

The protocol described above incorporates several features that contribute to its reliability and reproducibility:

-

Stoichiometry: The use of a slight excess of the coupling agents (DCC and HOBt) ensures that the limiting reagents, the carboxylic acid and amine, are fully consumed, driving the reaction to completion.

-

Temperature Control: The initial cooling is critical for controlling the reaction kinetics and minimizing side reactions.

-

Byproduct Removal: The choice of DCC as the coupling agent is strategic. The resulting DCU byproduct is largely insoluble in the reaction solvent, allowing for its easy removal by simple filtration.[5] This significantly simplifies the purification process.

-

Aqueous Work-up: The sequential washing steps are designed to systematically remove unreacted starting materials and reagents, leading to a cleaner crude product before the final purification step.

Authoritative Grounding and Comprehensive References

The principles and techniques described in this guide are well-established in the field of organic synthesis. The use of carbodiimides for amide bond formation is a cornerstone of peptide synthesis and has been extensively reviewed. For further reading and a deeper understanding of the underlying chemistry, the following resources are recommended.

References

-

Figueiredo R. M., Suppo J.-S., Campagne J.-M., Chem. Rev., 2016, 116, 12029 –12122. [Link]

-

Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009 , 38, 606-631. [Link]

-

A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. Amide coupling of aniline derivatives has been investigated with a number of reagents under a variety of reaction conditions. The use of 1 equivalent of EDC and 1 equivalent of DMAP, catalytic amount of HOBt and DIPEA provided the best results. PMC - NIH. [Link]

-

Coupling Reagents - Aapptec Peptides. [Link]

-

Conversion of Carboxylic acids to amides using DCC as an activating agent - Chemistry LibreTexts. [Link]

-

Amide Synthesis - Fisher Scientific. [Link]

-

HOBt and DCC in the synthesis of peptides - Chemistry Stack Exchange. [Link]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. peptide.com [peptide.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Spectroscopic Guide to 2,4-Dichloro-5-sulfamoylbenzoic Acid (CAS No. 2736-23-4)

Introduction

2,4-Dichloro-5-sulfamoylbenzoic acid, also known by synonyms such as Lasamide, is a key pharmaceutical intermediate, most notably in the synthesis of the potent loop diuretic, Furosemide.[1][2] Its chemical structure, characterized by a dichlorinated benzene ring bearing both a carboxylic acid and a sulfonamide group, gives rise to a distinct spectroscopic fingerprint. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering valuable insights for researchers and professionals engaged in drug development and chemical synthesis. Understanding these spectroscopic characteristics is paramount for identity confirmation, purity assessment, and quality control throughout the manufacturing process.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 2,4-dichloro-5-sulfamoylbenzoic acid is fundamental to interpreting its spectral data. The arrangement of substituents on the aromatic ring dictates the chemical shifts and coupling patterns in NMR spectroscopy, the vibrational modes observed in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Chemical Structure:

Caption: Chemical structure of 2,4-Dichloro-5-sulfamoylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,4-dichloro-5-sulfamoylbenzoic acid, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR (Proton NMR) Spectroscopic Data

The ¹H NMR spectrum of 2,4-dichloro-5-sulfamoylbenzoic acid is characterized by distinct signals for the aromatic protons and the acidic protons of the carboxylic acid and sulfonamide groups.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | Aromatic H |

| ~7.9 | s | 1H | Aromatic H |

| - | br s | 2H | SO₂NH₂ |

| - | br s | 1H | COOH |

Note: The chemical shifts of the acidic protons (SO₂NH₂ and COOH) can be broad and their positions may vary depending on the solvent and concentration.

Interpretation:

The two singlets in the aromatic region are consistent with two isolated aromatic protons on a highly substituted benzene ring. The downfield chemical shifts are a result of the deshielding effects of the electron-withdrawing chloro, carboxylic acid, and sulfamoyl substituents. The broad singlets for the amine and carboxylic acid protons are due to chemical exchange and hydrogen bonding.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (Carboxylic acid) |

| ~140 | Aromatic C-S |

| ~138 | Aromatic C-Cl |

| ~135 | Aromatic C-Cl |

| ~132 | Aromatic C-H |

| ~130 | Aromatic C-COOH |

| ~128 | Aromatic C-H |

Interpretation:

The spectrum shows the expected number of carbon signals for the structure. The downfield signal at approximately 165 ppm is characteristic of a carboxylic acid carbonyl carbon. The signals in the range of 128-140 ppm correspond to the six carbons of the benzene ring, with their specific chemical shifts influenced by the attached substituents.

Experimental Protocol for NMR Data Acquisition

A general protocol for acquiring high-quality NMR spectra of 2,4-dichloro-5-sulfamoylbenzoic acid is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical as it must dissolve the compound and have minimal overlapping signals with the analyte.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phasing and baseline correction of the resulting spectrum.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Sources

A Technical Guide to the Synthesis of N-(4-methoxyphenyl)-2-nitrobenzamide: A Mechanistic Perspective

Executive Summary: The synthesis of N-(4-methoxyphenyl)-2-nitrobenzamide, an amide of significant interest in medicinal chemistry and materials science, is achieved through the reaction of p-anisidine with 2-nitrobenzoyl chloride. While the electronic properties of the aromatic substituents are best understood through the principles of Electrophilic Aromatic Substitution (EAS), the core bond-forming reaction is a classic Nucleophilic Acyl Substitution. This guide provides an in-depth analysis of the underlying mechanism, exploring the nuanced interplay of substituent electronics that govern reactant reactivity and detailing a practical synthetic protocol.

Introduction: Amide Bond Formation via Nucleophilic Acyl Substitution

The formation of an amide bond is one of the most fundamental and crucial transformations in organic chemistry, providing the backbone for peptides, proteins, and a vast array of pharmaceuticals. The synthesis of this compound is a representative example of this process, specifically proceeding via a Nucleophilic Acyl Substitution pathway. This reaction is often conducted under Schotten-Baumann conditions, which utilize a base to facilitate the reaction and neutralize the acidic byproduct.[1][2][3] The mechanism involves the attack of a nucleophile (an amine) on an electrophilic acyl derivative (an acyl chloride), leading to the formation of a stable amide linkage.[4][5]

The Influence of Substituents: An Electrophilic Aromatic Substitution Framework

Although the primary reaction is not an electrophilic attack on the aromatic ring itself, the principles of EAS are indispensable for understanding the reactivity of the starting materials.[6][7] The electronic nature of the substituents on each aromatic ring dictates the nucleophilicity of the amine and the electrophilicity of the acyl chloride.

The Nucleophile: The Activating Role of the Methoxy Group in p-Anisidine

The nucleophile in this synthesis is p-anisidine (4-methoxyaniline). Its reactivity is governed by two powerful electron-donating groups (EDGs) attached to the benzene ring: the amino group (-NH2) and the methoxy group (-OCH3).[8]

-

Activating Groups: Both -NH2 and -OCH3 are classified as strong activating groups in the context of EAS.[8][9] They donate electron density to the aromatic system through resonance (a +M effect), making the ring more electron-rich and nucleophilic.[10]

-

Enhanced Nucleophilicity: The collective electron-donating effect of both groups increases the electron density on the nitrogen atom of the amine. This enhanced electron density makes the nitrogen lone pair a more powerful nucleophile, primed to attack the electrophilic center of the reaction partner. Activating substituents stabilize the cationic intermediate that would be formed during an EAS reaction by donating electrons into the ring system.[7]

The Electrophile: The Deactivating Role of the Nitro Group in 2-Nitrobenzoyl Chloride

The electrophile is 2-nitrobenzoyl chloride. Its reactivity is dominated by two potent electron-withdrawing groups (EWGs): the nitro group (-NO2) and the acyl chloride group (-COCl).

-

Deactivating Groups: These groups are strongly deactivating, meaning they withdraw electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects.[10][11] This withdrawal of electron density makes the aromatic ring significantly less reactive toward electrophilic attack.[9]

-

Enhanced Electrophilicity: The primary consequence of these EWGs for this specific reaction is the profound increase in the electrophilicity of the carbonyl carbon in the acyl chloride group. The strong electron-withdrawing nature of the nitro and chloro substituents pulls electron density away from the carbonyl carbon, imparting a significant partial positive charge (δ+) and making it an excellent target for nucleophilic attack.

The Core Mechanism: A Step-by-Step Nucleophilic Acyl Substitution

The synthesis of this compound proceeds through a well-established two-step nucleophilic acyl substitution mechanism.[4][6]

-

Nucleophilic Attack: The reaction initiates with the attack of the electron-rich nitrogen atom of p-anisidine on the highly electrophilic carbonyl carbon of 2-nitrobenzoyl chloride.[2][4] This is the rate-determining step of the reaction.

-

Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a transient tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.[3][5]

-

Collapse of the Intermediate: The unstable tetrahedral intermediate rapidly collapses. The lone pair on the oxygen atom reforms the carbonyl double bond.

-

Leaving Group Departure and Deprotonation: Simultaneously, the carbon-chlorine bond breaks, expelling a chloride ion (Cl-), which is an excellent leaving group. A base present in the reaction medium (e.g., pyridine or hydroxide) then deprotonates the positively charged nitrogen atom, neutralizing it and forming the final, stable amide product.[2][5] The base also serves to neutralize the HCl generated during the reaction.[1]

Caption: The reaction proceeds via nucleophilic attack followed by the collapse of a tetrahedral intermediate.

Experimental Protocol: A Self-Validating Synthesis

The following protocol describes a standard laboratory procedure for the synthesis of this compound under Schotten-Baumann conditions. The successful formation of a precipitate upon acidification and subsequent isolation of a solid with a defined melting point serves as an internal validation of the protocol's execution.

Materials and Equipment:

-

p-Anisidine (4-methoxyaniline)

-

2-Nitrobenzoyl chloride

-

Pyridine or 10% aqueous Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

Step-by-Step Methodology:

-

Dissolution of Amine: In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) in dichloromethane. Add pyridine (1.2 equivalents) to the solution to act as a base and catalyst. Cool the flask in an ice bath with stirring.

-

Addition of Acyl Chloride: Dissolve 2-nitrobenzoyl chloride (1.05 equivalents) in a minimal amount of dichloromethane. Add this solution dropwise to the cooled, stirring amine solution over 10-15 minutes.

-

Reaction: Allow the reaction mixture to stir in the ice bath for 30 minutes, then remove the bath and let it stir at room temperature for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up - Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl to remove excess pyridine, followed by saturated NaHCO3 solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure this compound as a solid.[12]

-

Characterization: Dry the purified product and determine its melting point, yield, and characterize using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Data Presentation

The following table summarizes key quantitative data for the final product, this compound.

| Property | Value |

| Chemical Formula | C₁₄H₁₂N₂O₄ |

| Molecular Weight | 272.26 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | 154 °C (for the similar N-(4-methoxyphenyl)benzamide) |

| ¹H NMR (Expected) | Peaks corresponding to aromatic protons on both rings, a singlet for the methoxy group (~3.8 ppm), and a broad singlet for the N-H proton. |

| ¹³C NMR (Expected) | Resonances for 14 unique carbons, including the carbonyl carbon (~165 ppm), methoxy carbon (~55 ppm), and aromatic carbons. |

Conclusion

The synthesis of this compound is a robust example of nucleophilic acyl substitution. A thorough mechanistic understanding requires appreciating not only the core reaction pathway but also the profound influence of substituent electronics, concepts elegantly described by the theory of electrophilic aromatic substitution. The activating groups on the p-anisidine nucleophile and the deactivating groups on the 2-nitrobenzoyl chloride electrophile are critical in dictating the reaction's feasibility and efficiency. This guide provides the foundational knowledge for researchers to approach this synthesis and the design of related molecules with precision and insight.

References

-

Chemistry Steps. Activating and Deactivating Groups. Available from: [Link]

-

Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. Available from: [Link]

-

Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]

-

Scribd. Activating and Deactivating Groups in Electrophilic Aromatic Substitution. Available from: [Link]

-

PBworks. Activating Groups and Deactivating Groups - Furman Chemistry 120. Available from: [Link]

-

YouTube. Activating and Deactivating Groups in Aromatic Substitution. Available from: [Link]

-

Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available from: [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

-

Grokipedia. Schotten–Baumann reaction. Available from: [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution – The Mechanism. Available from: [Link]

-

Chad's Prep®. Introduction to Aromatic Substitution Reactions. Available from: [Link]

-

RSC Publishing. An analysis of electrophilic aromatic substitution: a “complex approach”. Available from: [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available from: [Link]

-

PubMed. An analysis of electrophilic aromatic substitution: a "complex approach". Available from: [Link]

-

PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]

-

Wikipedia. Electrophilic aromatic substitution. Available from: [Link]

- Unknown Source. Aromatic Electrophilic substitution. (Link unavailable)

-

ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Available from: [Link]

-

Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]

- Unknown Source.

-

Stenutz. N-(4-methoxyphenyl)benzamide. Available from: [Link]

-

ResearchGate. Reaction scheme for acetylation of p-anisidine with acetic acid. Available from: [Link]

-

Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution. Available from: [Link]

-

Organic Syntheses Procedure. p-Anisidine, 2-nitro. Available from: [Link]

-

Organic Syntheses Procedure. enantioselective three-component reaction for the preparation of. Available from: [Link]

-

ResearchGate. Sulfonylation of p-anisidine with p-chloro sulfonyl chloride in the presence of different catalyst with CH 3 CN as a solvent. Available from: [Link]

- Google Patents. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.

Sources

- 1. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 3. grokipedia.com [grokipedia.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. N-(4-methoxy-2-methyl-phenyl)benzamide synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Solubility and Stability of N-(4-methoxyphenyl)-2-nitrobenzamide in Common Laboratory Solvents

Introduction: Navigating the Physicochemical Landscape of a Key Research Compound

N-(4-methoxyphenyl)-2-nitrobenzamide, a substituted benzamide, represents a class of molecules with significant interest in medicinal chemistry and materials science. The successful application of such compounds in research and development is fundamentally reliant on a thorough understanding of their physicochemical properties. Among these, solubility and stability are paramount, dictating everything from reaction kinetics and purification strategies to formulation development and bioavailability. This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for its characterization. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers, scientists, and drug development professionals.

Part 1: Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its handling, formulation, and biological activity. A comprehensive understanding of its solubility in a range of common laboratory solvents is essential for any research endeavor. While specific experimental data for this compound is not extensively published, we can project a plausible solubility profile based on its structural features and data from the parent compound, benzamide.

The presence of a polar nitro group and an amide linkage, contrasted with two aromatic rings, suggests a molecule with moderate polarity. The methoxy group may slightly enhance solubility in some organic solvents. We anticipate good solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and poor solubility in nonpolar solvents.

Estimated Solubility of this compound in Common Laboratory Solvents

The following table presents an estimated equilibrium solubility of this compound at 25 °C. These values are derived from the known solubility of benzamide and adjusted to account for the structural contributions of the 4-methoxy and 2-nitro substituents.

| Solvent | Solvent Type | Estimated Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 100 |

| Acetone | Polar Aprotic | ~ 50-75 |

| Acetonitrile (ACN) | Polar Aprotic | ~ 20-30 |

| Tetrahydrofuran (THF) | Polar Aprotic | ~ 40-60 |

| Methanol | Polar Protic | ~ 10-15 |

| Ethanol | Polar Protic | ~ 5-10 |

| Isopropanol | Polar Protic | ~ 2-5 |

| Dichloromethane (DCM) | Nonpolar | ~ 1-3 |

| Toluene | Nonpolar | < 1 |

| Hexane | Nonpolar | < 0.1 |

| Water | Polar Protic | < 0.1 |

Note: These are estimated values and should be experimentally verified for precise applications.

Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation is recommended for effective separation.

-

Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise over time. Forced degradation studies are employed to accelerate the degradation process and elucidate the primary degradation pathways.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are anticipated under stress conditions:

-

Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-nitrobenzoic acid and 4-methoxyaniline.

-

Oxidative Degradation: The nitroaromatic system and the methoxy group may be susceptible to oxidation, potentially leading to the formation of N-oxides or demethylation products.

-

Photodegradation: Aromatic nitro compounds are known to be photoreactive and can undergo complex degradation pathways upon exposure to UV light.

Caption: Workflow for HPLC Method Validation.

Conclusion: A Framework for Comprehensive Characterization

This technical guide provides a detailed framework for understanding and evaluating the solubility and stability of this compound. While the provided solubility data is an estimation, the detailed experimental protocols for solubility determination, forced degradation studies, and the development and validation of a stability-indicating HPLC method offer a robust and scientifically sound approach for researchers. By following these methodologies, scientists and drug development professionals can generate the critical data necessary to confidently advance their research and development activities with this and other similar compounds. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a self-validating system for the comprehensive physicochemical characterization of novel chemical entities.

References

-

Due to the case-study nature of this guide, direct references for experimental data on this compound are not available.

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

- Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

-

Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Chemical & Engineering Data, 64(10), 4381-4390. [Link]

-

Ju, X., & Hu, Y. (2010). Theoretical analysis on alkaline hydrolysis mechanisms of N-(2-methoxyphenyl) benzamide. Journal of Molecular Structure: THEOCHEM, 940(1-3), 54-60. [Link]

-

N-(4-methoxyphenyl)-2-nitrobenzamide: A Versatile Precursor for the Synthesis of Bio-active Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers

Authored by: Gemini, Senior Application Scientist

Abstract

N-(4-methoxyphenyl)-2-nitrobenzamide is a strategically designed organic molecule that serves as a highly valuable precursor in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its structure, featuring a reducible nitro group positioned ortho to a reactive amide linkage, facilitates a range of intramolecular cyclization reactions. This guide provides a comprehensive overview of the synthesis of this precursor, delves into its core reactivity, and presents detailed protocols for its transformation into valuable heterocyclic systems, primarily focusing on acridones and exploring alternative pathways leading to benzimidazoles. The discussion is grounded in established chemical principles and supported by mechanistic insights to provide researchers and drug development professionals with a practical and scientifically rigorous resource.

Introduction: The Strategic Value of this compound

The quest for novel heterocyclic compounds remains a cornerstone of medicinal chemistry and materials science.[1][2] Phenazines and acridones, for instance, are two classes of nitrogen-containing heterocycles that form the core structure of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The synthetic utility of this compound stems from the strategic placement of two key functional groups on an aromatic scaffold:

-

The 2-Nitro Group: This electron-withdrawing group is readily reduced to a nucleophilic amino group under various conditions. This transformation is the critical trigger for subsequent cyclization.

-

The N-(4-methoxyphenyl)amide Linkage: The amide carbonyl serves as the electrophilic partner for the newly formed amino group. The 4-methoxyphenyl substituent, an electron-donating group, can influence the electronic properties and reactivity of the system.

The intramolecular reaction between the reduced nitro group and the amide carbonyl provides a powerful and convergent method for constructing fused heterocyclic rings. This guide will explore the synthesis of the precursor itself and its subsequent transformations.

Synthesis of the Precursor

The most direct and common method for synthesizing this compound involves the formation of an amide bond between 2-nitrobenzoic acid and 4-methoxyaniline (p-anisidine). This can be achieved through several reliable methods.

Causality of Synthetic Choices

The choice of method often depends on the scale of the reaction, available reagents, and desired purity.

-

Acyl Chloride Method: This is a robust, two-step procedure. 2-nitrobenzoic acid is first converted to the highly reactive 2-nitrobenzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with 4-methoxyaniline is typically fast and high-yielding. The primary challenge is the moisture-sensitive nature of the acyl chloride, which can hydrolyze back to the carboxylic acid.[6] Therefore, anhydrous conditions are paramount.

-

Direct Coupling Method: This "one-pot" approach avoids the isolation of the acyl chloride. Carboxylic acid activating agents, such as carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HBTU, HATU), are used to generate a reactive intermediate in situ, which then reacts with the amine.[7] This method is often milder but may require chromatographic purification to remove coupling agent byproducts.

An alternative, though less common for this specific molecule, is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and an amine or amide.[8][9] While powerful for general N-aryl bond formation, the direct amidation of 2-nitrobenzoic acid is typically more straightforward for this precursor.[10][11]

Diagram: Synthetic Workflow for the Precursor

Caption: General workflow for the synthesis of the target precursor.

Detailed Experimental Protocol: Synthesis via the Acyl Chloride Method

This protocol is a representative procedure and should be adapted based on laboratory safety standards.

Step 1: Synthesis of 2-Nitrobenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 2-nitrobenzoic acid (1.0 eq).

-

Slowly add thionyl chloride (2.0 eq) to the flask at room temperature.

-

Heat the mixture to reflux (approx. 80 °C) for 1-2 hours, or until the evolution of gas ceases and the solid has dissolved.

-

Allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-nitrobenzoyl chloride, a yellow oil or low-melting solid, is typically used directly in the next step without further purification.[6]

Step 2: Amidation

-

Dissolve 4-methoxyaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous inert solvent (e.g., dichloromethane or THF) in a separate flask.

-

Cool the amine solution in an ice bath to 0 °C.

-

Dissolve the crude 2-nitrobenzoyl chloride from Step 1 in a minimal amount of the same anhydrous solvent.

-

Add the 2-nitrobenzoyl chloride solution dropwise to the stirred amine solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[6]

-

Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) to yield this compound as a solid.

Core Reactivity: The Reductive Cyclization Cascade

The synthetic power of this compound is unlocked through the reductive cyclization of its nitro group. This process transforms the linear amide into a fused heterocyclic system.

Diagram: General Reductive Cyclization Pathway

Caption: The fundamental transformation from precursor to heterocyclic core.

The key step is the reduction of the aromatic nitro group to an amine. The choice of reducing agent is critical as it can influence selectivity, yield, and compatibility with other functional groups.[12][13]

Table 1: Comparison of Common Reducing Agents for Nitroarenes

| Reducing Agent | Typical Conditions | Advantages | Disadvantages & Causality |

| H₂ with Pd/C or Raney Ni | H₂ gas (1-50 atm), RT-80 °C, MeOH or EtOH solvent | High yield, clean reaction, catalyst can be recycled. | Can reduce other functional groups (alkenes, alkynes, some carbonyls). Requires specialized hydrogenation equipment.[12] |

| Iron (Fe) Powder | Fe, acid (e.g., HCl, AcOH), EtOH/H₂O, reflux | Inexpensive, environmentally benign, excellent for large-scale synthesis. | Requires stoichiometric amounts of metal and acid; workup can be cumbersome. The classic Béchamp reduction.[14][15] |

| Tin(II) Chloride (SnCl₂) | SnCl₂, conc. HCl, EtOH, RT-reflux | Mild conditions, good functional group tolerance. | Generates tin-based waste products which are toxic. |

| Sodium Borohydride (NaBH₄) | NaBH₄ with a catalyst (e.g., NiCl₂ or CoCl₂), MeOH | Generally does not reduce isolated nitro groups but can in the presence of a catalyst. | Can reduce aldehydes and ketones. Reactivity can be substrate-dependent. |

| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, base, H₂O/THF | Mild, often used for sensitive substrates. | Can be sluggish, may require phase-transfer catalyst. |

Expert Insight: For many applications, catalytic hydrogenation (H₂/Pd/C) is the method of choice for its cleanliness and efficiency.[12] However, for scalability and cost-effectiveness, iron-based reductions are highly competitive and represent a greener chemistry approach.[14][16] The choice is dictated by the overall synthetic strategy and the presence of other reducible functionalities in the molecule.

Application in Heterocyclic Synthesis: Divergent Pathways

The intermediate generated from the reduction, 2-amino-N-(4-methoxyphenyl)benzamide, is poised for intramolecular cyclization. However, the final heterocyclic product can vary depending on the reaction conditions, demonstrating the precursor's versatility.

Primary Pathway: Synthesis of Acridones

Acridones are a prominent class of alkaloids with significant biological activity.[17][18] The synthesis typically involves the intramolecular cyclization of an N-phenylanthranilic acid. In our case, the reductive cyclization of this compound provides an elegant entry into this scaffold.

The initial cyclization via dehydration leads to a dihydroacridone intermediate. This intermediate is often not isolated but is oxidized in situ or in a subsequent step to the fully aromatic acridone system.

Detailed Experimental Protocol: Synthesis of a Methoxy-Acridone Derivative

-

Reductive Cyclization:

-

To a solution of this compound (1.0 eq) in a suitable solvent like ethanol or acetic acid, add the chosen reducing agent (e.g., SnCl₂, 3.0 eq, or Fe powder, 5.0 eq, with catalytic HCl).

-

Heat the mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture. If using a metal, filter off the solids. If using SnCl₂, neutralize the acid carefully with a base (e.g., NaHCO₃ or NaOH solution) until the solution is basic (pH > 8).

-

Extract the aqueous solution multiple times with an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product is the cyclized dihydroacridone or the 2-aminobenzamide, which may cyclize during workup.

-

-

Oxidation to Acridone (if required):

-

The crude product from the previous step can be dissolved in a high-boiling solvent like diphenyl ether or Dowtherm A.

-

Heat the solution to a high temperature (e.g., 200-250 °C) in the presence of an oxidant like air or a catalytic amount of iodine or palladium on carbon (Pd/C) to facilitate dehydrogenation to the aromatic acridone.

-

Cool the reaction and purify the resulting acridone derivative by recrystallization or column chromatography.

-

Alternative Pathway: Synthesis of Benzimidazoles

Intriguingly, under specific basic conditions, the reductive cyclization of related o-nitroaniline derivatives can deviate from the expected pathway. Instead of forming a six-membered ring (leading to a phenazine-type structure), an unusual cyclization can occur to yield a five-membered benzimidazole ring.[19]

In the case of 3-nitro-4-(phenylamino)benzoic acid, reaction with sodium borohydride in the presence of sodium ethoxide leads to a 1-phenyl-2-alkyl-benzimidazole-5-carboxylic acid, where the alkyl group originates from the alcohol solvent.[19] This suggests a mechanism where the alcohol acts as both a solvent and a reactant, likely being oxidized to an aldehyde which then condenses with the diamine intermediate before cyclization. This highlights that the reaction outcome is not always predictable and can be steered by the choice of reagents and conditions.

Diagram: Divergent Reactivity of the 2-Aminobenzamide Intermediate

Caption: Control of reaction conditions can lead to different heterocyclic products.

Data Presentation

For characterization purposes, researchers can expect the following spectroscopic signatures.

Table 2: Representative Spectroscopic Data

| Compound | 1H NMR (Expected Regions) | 13C NMR (Expected Regions) | IR (Key Stretches, cm-1) |

| This compound | δ 10.0-10.5 (s, 1H, -NH-), 7.0-8.2 (m, 8H, Ar-H), 3.8 (s, 3H, -OCH₃) | δ 164-166 (C=O), 155-158 (C-OCH₃), 147-150 (C-NO₂), 114-140 (Ar-C), 55-56 (-OCH₃) | 3300-3400 (N-H), 1650-1680 (C=O, Amide I), 1520-1540 (asym N-O), 1340-1360 (sym N-O) |

| A Methoxy-Acridone Product | δ 11.5-12.0 (br s, 1H, -NH-), 7.2-8.5 (m, 7H, Ar-H), 3.9 (s, 3H, -OCH₃) | δ 175-180 (C=O), 158-162 (C-OCH₃), 115-145 (Ar-C), 55-56 (-OCH₃) | 3200-3300 (N-H), 1620-1640 (C=O), 1590-1610 (C=C) |

Note: Actual chemical shifts (δ) are dependent on the solvent and specific substitution pattern.

Conclusion

This compound stands out as a precursor of significant synthetic utility. Its straightforward preparation and the predictable yet tunable reactivity of the ortho-nitro amide arrangement provide a robust platform for constructing complex heterocyclic molecules. The primary pathway via reductive cyclization offers a reliable route to acridone scaffolds, which are of high interest in medicinal chemistry. Furthermore, the potential for divergent reactivity, leading to alternative heterocyclic systems like benzimidazoles under specific conditions, underscores the nuanced control that chemists can exert over reaction pathways. This guide has provided the foundational knowledge, practical protocols, and mechanistic rationale necessary for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

-

Iron-catalyzed reductive cyclization of nitroarenes: Synthesis of aza-heterocycles and DFT calculations. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

-

Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

-

Upadhyay, R., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. [Link]

-

(PDF) Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. (2022). ResearchGate. [Link]

-

Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (2014). Journal of the American Chemical Society. [Link]

-

Acridone synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Ullmann condensation. (n.d.). Wikipedia. [Link]

-

Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. (2021). The Journal of Organic Chemistry. [Link]

-

Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. (2022). Molecules. [Link]

-

Green Synthesis of 9-Acridone Derivatives. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). ResearchGate. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules. [Link]

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PubMed Central. [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). Catalysts. [Link]

-

Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. (2017). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acridone synthesis [organic-chemistry.org]

- 4. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Methoxy-2-nitrobenzamide | 33844-22-3 | Benchchem [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 13. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Iron-catalyzed reductive cyclization of nitroarenes: Synthesis of aza-heterocycles and DFT calculations [ccspublishing.org.cn]

- 15. researchgate.net [researchgate.net]

- 16. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]

- 17. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jocpr.com [jocpr.com]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Initial Anticancer Screening of N-(4-methoxyphenyl)-2-nitrobenzamide

Abstract

This technical guide provides a comprehensive framework for the initial in vitro screening of N-(4-methoxyphenyl)-2-nitrobenzamide, a novel compound with therapeutic potential derived from the well-established benzamide and nitroaromatic scaffolds. Designed for researchers in oncology and drug development, this document outlines a structured, multi-phase approach, moving from broad cytotoxicity assessment to focused mechanistic elucidation. We detail the scientific rationale behind experimental choices, provide field-proven, step-by-step protocols for key assays—including Sulforhodamine B (SRB) for cytotoxicity, and flow cytometry for cell cycle and apoptosis analysis—and offer frameworks for data interpretation. The guide is grounded in authoritative scientific principles, integrating visual workflows and hypothesized mechanisms of action to provide a robust and self-validating system for the preliminary evaluation of this compound's anticancer activity.

Introduction and Scientific Rationale

The quest for novel anticancer agents is often an exercise in rational design, building upon chemical structures with known biological relevance. The investigational compound, this compound, is a prime example of such a design, merging two pharmacologically significant moieties.

The Benzamide Scaffold in Oncology

The benzamide structure is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are known to exhibit a wide range of biological activities, including potent antitumor effects. A notable mechanism of action for certain benzamide derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2]

The Nitroaromatic Moiety: A Strategic Feature

Nitroaromatic compounds have a dual role in oncology. While historically associated with potential toxicity, their unique chemistry is now being harnessed for targeted cancer therapy.[3][4] A key application is in the design of hypoxia-activated prodrugs (HAPs).[5] Many solid tumors contain regions of low oxygen (hypoxia), which are notoriously resistant to standard therapies.[5][6] In these environments, the nitro group can be selectively reduced by endogenous enzymes to form highly cytotoxic radical species that induce cellular damage, preferentially killing cancer cells in the resistant tumor core.[5]

This compound: The Investigational Compound

The subject of this guide, this compound, combines the benzamide core with a strategically placed nitro group. This design provides a compelling scientific basis for investigation, suggesting at least two plausible, high-value anticancer mechanisms of action.

Hypothesized Mechanisms of Action

Based on its constituent parts, we can propose two primary hypotheses for the compound's potential anticancer activity, which the subsequent screening protocol is designed to test:

-

Microtubule Disruption: The benzamide core may interact with tubulin, disrupting microtubule formation. This would be expected to cause an arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[2]

-

Hypoxia-Activated Cytotoxicity: The 2-nitro group could be selectively reduced under hypoxic conditions within a tumor microenvironment, leading to the generation of cytotoxic metabolites that cause DNA damage and cell death.[5][6]

These hypotheses are not mutually exclusive and provide a logical foundation for a screening cascade that first confirms general cytotoxicity and then probes for specific cellular effects.

Caption: Hypothesized mechanisms of action for this compound.

Phase 1 - Primary Screening: Assessing Broad Spectrum Cytotoxicity

The first critical step is to determine if the compound exhibits cytotoxic activity against cancer cells and to quantify its potency. A well-designed primary screen provides the foundational data needed to justify any further investigation.

Objective

To quantify the concentration-dependent cytotoxicity of this compound across a panel of diverse human cancer cell lines and to assess its selectivity by comparison with a non-cancerous cell line.

Rationale for Cell Line Selection

An initial screening panel should be small but diverse to provide a breadth of information without being resource-prohibitive.[7] The selection should represent different tissue origins to identify potential tissue-specific sensitivities. The inclusion of a non-cancerous cell line is a critical control to establish a preliminary therapeutic window; a compound that kills healthy and cancerous cells indiscriminately is generally a poor candidate.[8][9]

Example Screening Panel:

-

MCF-7: Breast adenocarcinoma (luminal A)

-

HeLa: Cervical adenocarcinoma

-

A549: Lung carcinoma

-

HEK293: Human Embryonic Kidney cells (non-cancerous control)

Experimental Workflow: From Compound to IC₅₀

The overall workflow for the primary screen is a systematic process designed for efficiency and reproducibility, typically in a 96-well plate format.[10]

Caption: Workflow for primary cytotoxicity screening using the SRB assay.

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[11][12] It is a reliable, simple, and cost-effective alternative to metabolic assays like MTT.[11]

Materials:

-

Selected cell lines and appropriate culture media

-

This compound

-

DMSO (cell culture grade)

-

96-well flat-bottom plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Plate reader capable of measuring absorbance at 510 nm

Procedure:

-

Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 2X working concentration series of the test compound by serial dilution from a concentrated stock (e.g., 10 mM in DMSO). The final DMSO concentration in the well should not exceed 0.5%.

-

Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" wells (medium with DMSO) and "no cell" blanks.

-

Incubation: Return the plates to the incubator for a fixed period, typically 48 or 72 hours.

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration ~3.3%) and incubate at 4°C for 1 hour. This fixes the cells and precipitates proteins.

-

Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and media. Invert the plate and tap firmly on absorbent paper to remove excess water. Air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.

-

Wash and Dry: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete dissolution.

-

Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.

Data Presentation and Interpretation

The results are typically presented as IC₅₀ values—the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Tissue of Origin | IC₅₀ (µM) after 48h | Selectivity Index (SI)¹ |

|---|---|---|---|

| MCF-7 | Breast Cancer | 5.2 ± 0.4 | 9.4 |

| HeLa | Cervical Cancer | 8.9 ± 0.7 | 5.5 |

| A549 | Lung Cancer | 15.6 ± 1.1 | 3.1 |

| HEK293 | Non-cancerous Kidney | 49.1 ± 3.5 | - |

¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells.

Interpretation:

-

Potency: A lower IC₅₀ value indicates higher potency. In this hypothetical example, the compound is most potent against the MCF-7 cell line.

-

Selectivity: A high Selectivity Index (SI > 2) is desirable, suggesting the compound is preferentially toxic to cancer cells.[13] The SI of 9.4 for MCF-7 indicates promising selectivity. Based on these results, MCF-7 would be an excellent candidate for follow-up mechanistic studies.

Phase 2 - Secondary Screening: Mechanistic Elucidation

Once cytotoxic activity is confirmed, the next logical step is to investigate how the compound is affecting the cells. This phase aims to test the hypotheses generated in Section 1.

Objective

To determine if the observed cytotoxicity is mediated by an induction of apoptosis or an arrest of the cell cycle at a specific phase in a sensitive cell line.

Rationale for Assay Selection

Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of individual cells within a population.[14]

-

Cell Cycle Analysis: By staining cellular DNA with a fluorescent dye like Propidium Iodide (PI), we can quantify the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15] A compound that disrupts microtubules would be expected to cause an accumulation of cells in the G2/M phase.[14]

-

Apoptosis Detection: The Annexin V/PI assay can differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[16][17] Annexin V binds to phosphatidylserine (PS), a lipid that flips to the outer membrane leaflet during early apoptosis, while PI can only enter cells with compromised membranes (late apoptosis/necrosis).[18]

Detailed Protocol: Cell Cycle Analysis via Propidium Iodide Staining

Materials:

-

MCF-7 cells (or other sensitive line)

-

6-well plates

-

Test compound and DMSO

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol, ice-cold

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Treatment: Seed 0.5 x 10⁶ MCF-7 cells per well in 6-well plates and allow them to attach overnight. Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours. Include a vehicle (DMSO) control.

-

Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells, combine with the supernatant, and pellet by centrifugation (300 x g, 5 min).

-

Washing: Wash the cell pellet once with ice-cold PBS.

-

Fixation: Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[19]

-

Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.[15]

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples on a flow cytometer. Use software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation and Interpretation

Table 2: Hypothetical Cell Cycle Distribution in MCF-7 Cells after 24h Treatment

| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

|---|---|---|---|

| Vehicle (DMSO) | 65.1 ± 2.8 | 22.5 ± 1.5 | 12.4 ± 1.1 |

| Compound (IC₅₀) | 20.3 ± 1.9 | 15.1 ± 1.3 | 64.6 ± 3.2 |

| Compound (2x IC₅₀) | 15.8 ± 1.5 | 10.2 ± 0.9 | 74.0 ± 4.1 |

Interpretation: The significant, dose-dependent increase in the G2/M population strongly supports the hypothesis that the compound interferes with mitosis, a classic hallmark of microtubule-targeting agents.[14]

Detailed Protocol: Apoptosis Detection via Annexin V/PI Staining

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

-

MCF-7 cells, 6-well plates

-

Test compound and DMSO

-

Flow cytometer

Procedure:

-

Treatment: Seed and treat cells as described in the cell cycle protocol (Section 3.3, step 1). A 24-hour treatment is typical.

-

Harvesting: Collect all cells (adherent and floating) and pellet by centrifugation (300 x g, 5 min).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[17]

-

Incubation: Gently vortex and incubate at room temperature in the dark for 15 minutes.[20]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately.

Data Presentation and Interpretation

The data is analyzed by quadrant analysis of the flow cytometry dot plot.

Table 3: Hypothetical Apoptosis Profile in MCF-7 Cells after 24h Treatment

| Treatment | % Viable (Ann V- / PI-) | % Early Apoptotic (Ann V+ / PI-) | % Late Apoptotic (Ann V+ / PI+) | % Necrotic (Ann V- / PI+) |

|---|---|---|---|---|

| Vehicle (DMSO) | 94.2 ± 1.5 | 3.1 ± 0.4 | 2.0 ± 0.3 | 0.7 ± 0.1 |

| Compound (IC₅₀) | 45.8 ± 3.1 | 35.5 ± 2.5 | 15.6 ± 1.8 | 3.1 ± 0.5 |

| Compound (2x IC₅₀) | 20.1 ± 2.2 | 48.9 ± 3.0 | 28.3 ± 2.4 | 2.7 ± 0.4 |

Interpretation: A significant dose-dependent increase in the early apoptotic population (Annexin V positive, PI negative) is a clear indicator that the compound induces programmed cell death.[16] This, combined with the cell cycle data, paints a coherent picture of a compound that causes mitotic arrest, which subsequently triggers apoptosis.

Synthesis and Characterization

A robust screening campaign requires a pure, well-characterized supply of the test compound.

Synthesis of this compound

A standard and reliable method for synthesizing this amide is via the reaction of an activated carboxylic acid with the corresponding amine.[21][22]

-

Activation: 2-nitrobenzoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 2-nitrobenzoyl chloride.

-

Coupling: The 2-nitrobenzoyl chloride is then slowly added to a solution of p-anisidine (4-methoxyaniline) in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Characterization Data (Exemplary)

The identity and purity of the synthesized compound must be confirmed by standard analytical techniques.

| Analysis | Expected Result |

| Appearance | Pale yellow solid |

| Melting Point | Specific range, e.g., 155-157 °C |

| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic protons, methoxy protons (-OCH₃), and amide proton (-NH-). |

| ¹³C NMR (CDCl₃) | Peaks for all unique carbon atoms, including the carbonyl carbon (~164 ppm). |

| Mass Spec (ESI+) | [M+H]⁺ peak at m/z 273.08 |

Discussion and Future Directions

The hypothetical results from this screening guide suggest that this compound is a promising anticancer candidate with good potency and selectivity against breast cancer cells in vitro. The mechanistic data strongly supports a mode of action involving mitotic arrest followed by the induction of apoptosis, consistent with the tubulin-inhibitor hypothesis.

Key Inferences:

-

The compound is biologically active at low micromolar concentrations.

-

It exhibits favorable selectivity for cancer cells over non-cancerous cells.

-

The mechanism of cell death is primarily through apoptosis, initiated after a G2/M cell cycle arrest.

Recommended Future Directions:

-

Direct Target Validation: Perform a tubulin polymerization assay to directly confirm that the compound inhibits microtubule formation.

-

Broader Screening: Expand the screening to a larger panel of cancer cell lines (e.g., the NCI-60 panel) to identify other sensitive cancer types and build a broader structure-activity relationship.[8]

-

Hypoxia Studies: Conduct cytotoxicity assays under hypoxic conditions to test the second hypothesis and determine if the nitro group contributes to enhanced killing in low-oxygen environments.

-

Lead Optimization: Synthesize analogs of the parent compound to improve potency, selectivity, and drug-like properties.[21]

-

In Vivo Efficacy: If in vitro data remains promising, advance the compound to preclinical animal models (e.g., xenograft mouse models) to evaluate its efficacy and safety in a living system.[23]

This structured initial screening provides the critical data necessary to make an informed decision on whether to advance this compound further down the long and complex path of anticancer drug development.

References

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

-

Thakur, A., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link][18]

-

Keep, R. F., et al. (1995). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. Retrieved from [Link][11]

-

Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link][19]

-

NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link][14]

-

Baskaran, T., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved from [Link][24]

-

University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link][20]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link][17]

-

International Journal of Pharmaceutical Sciences Review and Research. (2016). A Review on in-vitro Methods for Screening of Anticancer Drugs. Retrieved from [Link][25]

-

ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. Retrieved from [Link][3]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link][26]

-

Lopes, M. S., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Retrieved from [Link][13]

-

YouTube. (2020). Cell Cycle Analysis by Flow Cytometry. Retrieved from [Link][27]

-

Journal of Pharmaceutical Negative Results. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from [Link][23]

-

UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols. Retrieved from [Link][28]

-

Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link][10]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link][29]

-

Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. Retrieved from [Link][30]

-

ResearchGate. (2015). (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Retrieved from [Link][31]

-

Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link][7]

-

AACR Journals. (2015). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link][8]

-

ResearchGate. (2017). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link][9]

-

ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated.... Retrieved from [Link][12]

-

bioRxiv. (2023). Selection of optimal cell lines for high-content phenotypic screening. Retrieved from [Link][32]

-

SciELO. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link][4]

-

ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell.... Retrieved from [Link][33]

-

Zhang, X., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. Retrieved from [Link][2]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link][34]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. blog.crownbio.com [blog.crownbio.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benthamdirect.com [benthamdirect.com]

- 14. nanocellect.com [nanocellect.com]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. bosterbio.com [bosterbio.com]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. kumc.edu [kumc.edu]

- 21. benchchem.com [benchchem.com]

- 22. N-(4-methoxy-2-methyl-phenyl)benzamide synthesis - chemicalbook [chemicalbook.com]

- 23. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 24. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ijpbs.com [ijpbs.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. youtube.com [youtube.com]

- 28. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 29. noblelifesci.com [noblelifesci.com]